

An In-depth Technical Guide to 3-Bromo-4-fluorobenzamide

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Compound of Interest

Compound Name: 3-Bromo-4-fluorobenzamide

Cat. No.: B1271551

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **3-Bromo-4-fluorobenzamide**. The information is curated for professionals in research and development, offering detailed experimental insights and structured data for practical application.

Core Physicochemical Properties

3-Bromo-4-fluorobenzamide is a halogenated aromatic amide with the molecular formula C_7H_5BrFNO .^[1] Its chemical structure, featuring both bromine and fluorine substituents on the benzamide core, imparts unique properties that are of interest in medicinal chemistry and materials science. A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₇ H ₅ BrFNO	[1]
Molecular Weight	218.0 g/mol	[1]
Appearance	White crystalline solid	[2]
Boiling Point	263 °C	[2]
Density	1.696 g/cm ³	[2]
Flash Point	113 °C	[2]
pKa (Predicted)	15.30 ± 0.50	[2]
Storage	Sealed in a dry place at room temperature	[2]

Experimental Protocols

While specific experimental protocols for the synthesis of **3-Bromo-4-fluorobenzamide** are not extensively detailed in the provided search results, a common route involves the amidation of 3-bromo-4-fluorobenzoic acid or its corresponding acid halide. A related process, the synthesis of 3-bromo-4-fluorobenzaldehyde from **3-bromo-4-fluorobenzamide**, is described and provides insight into the reactivity of this compound.

Synthesis of 3-Bromo-4-fluorobenzaldehyde from 3-Bromo-4-fluorobenzamide

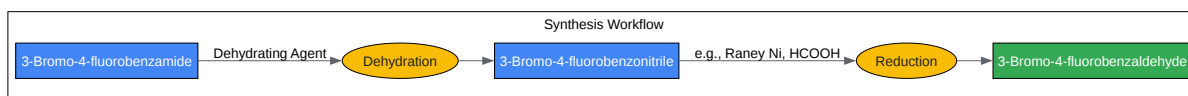
This synthesis proceeds via a dehydration of the amide to a nitrile, followed by a reduction.

1. Dehydration to 3-Bromo-4-fluorobenzonitrile:

- **3-Bromo-4-fluorobenzamide** is treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), in an appropriate solvent.
- The reaction mixture is typically heated to drive the dehydration process, yielding 3-bromo-4-fluorobenzonitrile.[3]

2. Reduction to 3-Bromo-4-fluorobenzaldehyde:

- The resulting 3-bromo-4-fluorobenzonitrile is then reduced to the corresponding aldehyde.[3]
- A common method for this transformation is the Stephen aldehyde synthesis, which involves the reaction of the nitrile with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde.
- Alternatively, catalytic hydrogenation using a catalyst like Raney nickel in the presence of formic acid can be employed.[3] In a typical procedure, 0.5 moles of 3-bromo-4-fluorobenzonitrile is stirred with 85 g of Raney nickel in 500 ml of formic acid for 24 hours at 90-100°C under a nitrogen atmosphere.[3]
- After cooling, the product is extracted with a solvent like toluene, washed, and purified.[3]



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A representative synthesis workflow for producing 3-bromo-4-fluorobenzaldehyde from **3-bromo-4-fluorobenzamide**.

Analytical Methods: Gas Chromatography

The purity and yield of related compounds such as 3-bromo-4-fluorobenzaldehyde can be determined using gas chromatography (GC).

- Instrumentation: A gas chromatograph equipped with a hydrogen flame ionization detector (FID).
- Column: A 3% OV-17 packed column is suitable for separation.
- Internal Standard: Tridecane can be used for quantitative analysis.

- Operating Conditions:
 - Gasification Chamber Temperature: 180°C
 - Detector Temperature: 180°C
 - Column Temperature: 120°C
- This method has been reported to be simple, rapid, and accurate, with a standard deviation of 0.26% and a coefficient of variation of 0.27%.^[4]

Potential Biological Activity and Signaling Pathways

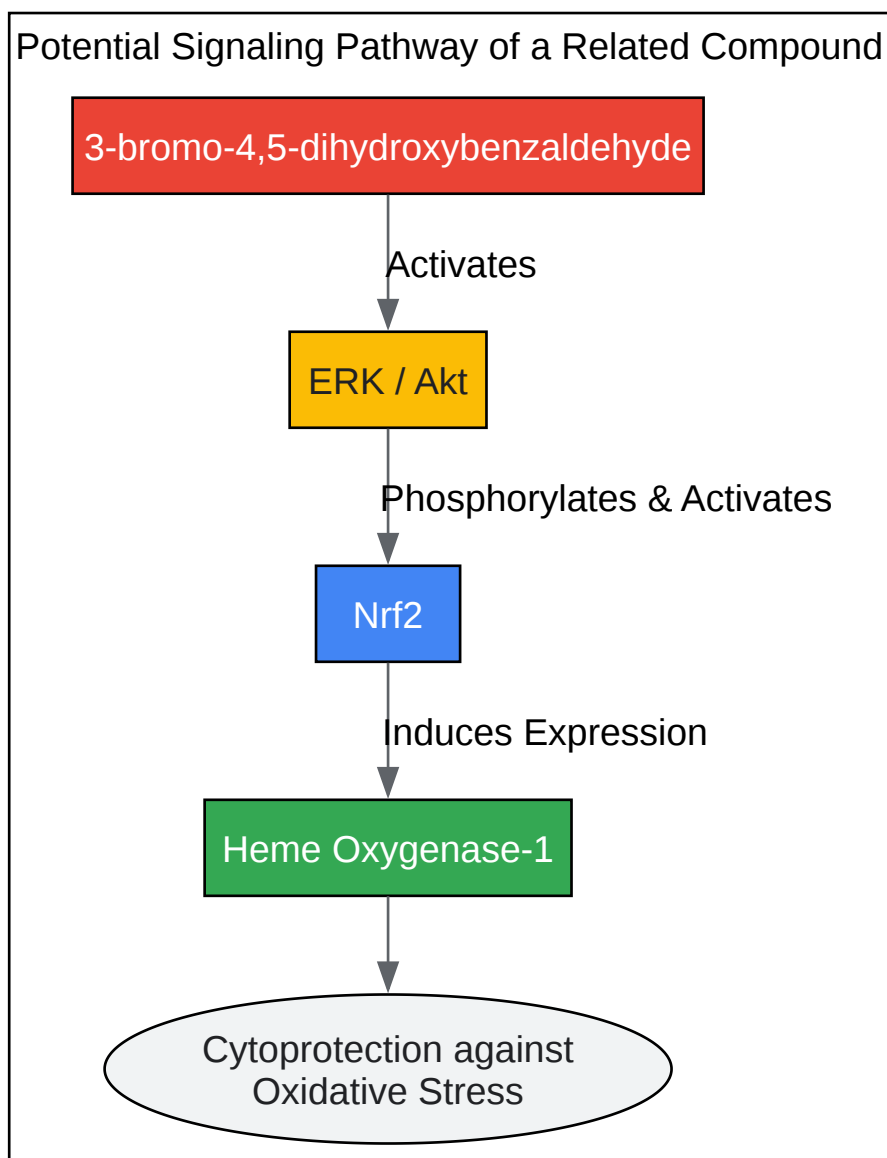
While there is limited direct information on the biological activity of **3-Bromo-4-fluorobenzamide**, studies on structurally similar compounds can provide valuable insights. For instance, 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), a natural bromophenol, has demonstrated significant antioxidant and anti-inflammatory effects.

The Nrf2/HO-1 Pathway

Research on 3-BDB has shown that it can protect skin cells against oxidative damage by activating the Nrf2/HO-1 pathway.^[5]

- Mechanism of Action: 3-BDB induces the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme, through the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).^[5]
- Upstream Regulation: The activation of Nrf2 by 3-BDB is mediated by the phosphorylation of ERK (extracellular signal-regulated kinase) and Akt (protein kinase B) signaling pathways.^[5]
- Therapeutic Implications: By upregulating these protective pathways, 3-BDB has been shown to mitigate oxidative stress-induced cell damage.^[5] Furthermore, in animal models of myocardial infarction, 3-BDB demonstrated cardioprotective effects by reducing macrophage infiltration and suppressing the secretion of pro-inflammatory cytokines.^[6]

Given the structural similarities, it is plausible that **3-Bromo-4-fluorobenzamide** could be investigated for similar biological activities, making the Nrf2/HO-1 pathway a relevant target for future research.



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The Nrf2/HO-1 signaling pathway activated by the structurally related compound 3-bromo-4,5-dihydroxybenzaldehyde.

Conclusion

3-Bromo-4-fluorobenzamide is a compound with well-defined physicochemical properties that make it a valuable intermediate in chemical synthesis. While direct biological data is sparse, the activities of structurally related compounds suggest that it may possess interesting pharmacological properties worthy of further investigation, particularly in the context of antioxidant and anti-inflammatory pathways. The experimental protocols for related compounds

provide a solid foundation for the synthesis, modification, and analysis of **3-Bromo-4-fluorobenzamide** in a research and development setting.

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